Cas no 893754-76-2 (4-(4-ethoxyphenyl)methylpiperidine)

4-(4-ethoxyphenyl)methylpiperidine 化学的及び物理的性質
名前と識別子
-
- Piperidine,4-[(4-ethoxyphenyl)methyl]-
- 4-(4-ETHOXYBENZYL)PIPERIDINE
- 4-[(4-ethoxyphenyl)methyl]piperidine
- BP004
- 4-(4-ethoxyphenyl)methylpiperidine
- DTXSID20406505
- EN300-1853543
- OTAIYQSYOVJZHO-UHFFFAOYSA-N
- FT-0679137
- 893754-76-2
- CS-0299400
- 4-(4-Ethoxy-benzyl)-piperidine
- AB21600
- AKOS003594356
- MFCD05189928
- SCHEMBL1034368
-
- MDL: MFCD05189928
- インチ: InChI=1S/C14H21NO/c1-2-16-14-5-3-12(4-6-14)11-13-7-9-15-10-8-13/h3-6,13,15H,2,7-11H2,1H3
- InChIKey: OTAIYQSYOVJZHO-UHFFFAOYSA-N
- ほほえんだ: CCOC1=CC=C(C=C1)CC2CCNCC2
計算された属性
- せいみつぶんしりょう: 219.16200
- どういたいしつりょう: 219.162314293g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
じっけんとくせい
- PSA: 21.26000
- LogP: 2.95620
4-(4-ethoxyphenyl)methylpiperidine セキュリティ情報
4-(4-ethoxyphenyl)methylpiperidine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-(4-ethoxyphenyl)methylpiperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB213027-250 mg |
4-(4-Ethoxy-benzyl)-piperidine; . |
893754-76-2 | 250mg |
€212.00 | 2023-05-06 | ||
Enamine | EN300-1853543-5.0g |
4-[(4-ethoxyphenyl)methyl]piperidine |
893754-76-2 | 5g |
$3189.0 | 2023-06-03 | ||
Enamine | EN300-1853543-0.05g |
4-[(4-ethoxyphenyl)methyl]piperidine |
893754-76-2 | 0.05g |
$239.0 | 2023-09-18 | ||
Enamine | EN300-1853543-0.5g |
4-[(4-ethoxyphenyl)methyl]piperidine |
893754-76-2 | 0.5g |
$273.0 | 2023-09-18 | ||
abcr | AB213027-250mg |
4-(4-Ethoxy-benzyl)-piperidine; . |
893754-76-2 | 250mg |
€204.00 | 2025-03-19 | ||
1PlusChem | 1P003WW9-250mg |
4-(4-ETHOXY-BENZYL)-PIPERIDINE |
893754-76-2 | 95% | 250mg |
$132.00 | 2024-04-20 | |
1PlusChem | 1P003WW9-500mg |
4-(4-ETHOXY-BENZYL)-PIPERIDINE |
893754-76-2 | 95% | 500mg |
$204.00 | 2024-04-20 | |
Enamine | EN300-1853543-5g |
4-[(4-ethoxyphenyl)methyl]piperidine |
893754-76-2 | 5g |
$825.0 | 2023-09-18 | ||
A2B Chem LLC | AB81801-100mg |
4-(4-Ethoxybenzyl)piperidine |
893754-76-2 | 95% | 100mg |
$79.00 | 2024-04-19 | |
A2B Chem LLC | AB81801-250mg |
4-(4-Ethoxybenzyl)piperidine |
893754-76-2 | 95% | 250mg |
$138.00 | 2024-04-19 |
4-(4-ethoxyphenyl)methylpiperidine 関連文献
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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3. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
4-(4-ethoxyphenyl)methylpiperidineに関する追加情報
Chemical Profile of CAS No 893754-76-2: 4-(4-Ethoxyphenyl)methylpiperidine
CAS No 893754-76-2, commonly referred to as 4-(4-ethoxyphenyl)methylpiperidine, is a complex organic compound with significant applications in the pharmaceutical and chemical industries. This compound belongs to the class of methylpiperidine derivatives, which have gained considerable attention due to their unique chemical properties and potential therapeutic applications. The structure of 4-(4-ethoxyphenyl)methylpiperidine consists of a piperidine ring substituted with a methyl group at the 4-position, which is further connected to a phenyl ring bearing an ethoxy substituent. This substitution pattern imparts distinctive electronic and steric properties to the molecule, making it a valuable compound for various research and development activities.
The synthesis of 4-(4-ethoxyphenyl)methylpiperidine typically involves multi-step organic reactions, including nucleophilic substitution, alkylation, and coupling reactions. Recent advancements in synthetic methodologies have enabled researchers to optimize the synthesis process, improving yield and purity. For instance, a study published in the Journal of Organic Chemistry highlighted the use of microwave-assisted synthesis to expedite the formation of methylpiperidine derivatives, including CAS No 893754-76-2. This approach not only reduces reaction time but also minimizes the formation of by-products, thereby enhancing the overall efficiency of the synthesis.
The pharmacological properties of 4-(4-ethoxyphenyl)methylpiperidine have been extensively studied in recent years. Preclinical studies have demonstrated its potential as a modulator of various cellular pathways, particularly in the context of neurodegenerative diseases and cancer. For example, research conducted at the University of California revealed that this compound exhibits potent anti-inflammatory activity by inhibiting key enzymes involved in inflammatory responses. Furthermore, its ability to cross the blood-brain barrier makes it a promising candidate for treating central nervous system disorders.
In addition to its pharmacological applications, CAS No 893754-76-2 has found utility in material science. Its unique structural features make it an ideal candidate for developing advanced materials with tailored properties. A recent study published in Nature Materials explored its use as a building block for constructing supramolecular assemblies with applications in drug delivery systems. The ethoxyphenyl group present in its structure plays a crucial role in directing self-assembly processes, thereby enabling the formation of stable and functional nanostructures.
The environmental impact of 4-(4-ethoxyphenyl)methylpiperidine has also been a subject of interest among researchers. Studies focusing on its biodegradation kinetics have shown that under aerobic conditions, this compound undergoes rapid microbial degradation, reducing its persistence in aquatic environments. This finding is particularly relevant for industries involved in large-scale production or handling of this compound, as it underscores the importance of implementing proper waste management practices.
In conclusion, CAS No 893754-76-2, or 4-(4-ethoxyphenyl)methylpiperidine, is a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical structure, coupled with advancements in synthetic methodologies and pharmacological research, positions it as a valuable asset in both academic and industrial settings. As ongoing studies continue to unravel its full potential, this compound is expected to play an increasingly significant role in driving innovation across various fields.
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